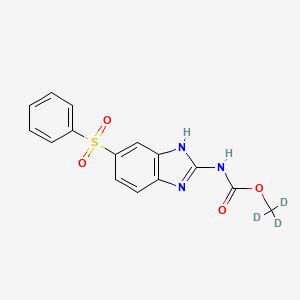

Fenbendazole sulfone-d3

Description

Contextualizing Fenbendazole (B1672488) Sulfone within Benzimidazole (B57391) Anthelmintic Research

Benzimidazoles are a class of drugs widely used to treat parasitic infections in both animals and humans. iiarjournals.org Fenbendazole is a prominent member of this family, valued for its effectiveness against a broad spectrum of gastrointestinal parasites. avma.org When administered, fenbendazole is metabolized in the liver, where it undergoes oxidation. avma.orgjmcs.org.mx This process results in the formation of two major metabolites: fenbendazole sulfoxide (B87167) (oxfendazole) and fenbendazole sulfone. avma.orgiiarjournals.org

Significance of Deuterium-Labeled Analogs in Pharmacological and Analytical Studies

The use of deuterium-labeled compounds, such as Fenbendazole Sulfone-d3, has revolutionized pharmacological and analytical research. scispace.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. mdpi.com Replacing hydrogen atoms with deuterium in a molecule creates a "heavy" version of the compound that is chemically identical to its unlabeled counterpart but has a higher mass. scispace.com This mass difference is the key to its utility.

In analytical techniques like mass spectrometry (MS), the mass difference allows the deuterated compound to be easily distinguished from its unlabeled form. scispace.com This makes deuterium-labeled analogs ideal for use as internal standards in quantitative analyses. scispace.comnih.gov By adding a known amount of the labeled compound to a sample, researchers can accurately measure the concentration of the unlabeled drug or metabolite, even in complex biological matrices like plasma or tissue. nih.govveeprho.com This method significantly improves the accuracy and reliability of pharmacokinetic studies. scispace.comveeprho.com

The kinetic isotope effect is another important aspect of using deuterated compounds. beilstein-journals.orgzeochem.com The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. zeochem.com This can lead to a slower rate of metabolism for deuterated drugs, which can be a valuable tool for studying metabolic pathways and improving a drug's pharmacokinetic profile. mdpi.combeilstein-journals.org

Overview of this compound as a Research Tool

This compound serves as a critical analytical standard for researchers studying the metabolism and disposition of fenbendazole. sigmaaldrich.comqmx.com Its primary application is as an internal standard for the quantification of fenbendazole sulfone in biological samples using liquid chromatography-mass spectrometry (LC-MS). veeprho.comfda.gov This is crucial for a variety of research applications, including:

Pharmacokinetic Studies: Accurately determining the concentration-time profiles of fenbendazole and its metabolites in plasma and other tissues. avma.orgveeprho.com

Metabolism Studies: Elucidating the metabolic pathways of fenbendazole and identifying the enzymes involved. avma.orgscispace.com

Residue Analysis: Monitoring the levels of fenbendazole and its metabolites in animal-derived food products to ensure they are below established tolerance levels. fda.govfda.gov

The use of this compound ensures the precision and accuracy of these studies, providing reliable data for drug development, safety assessments, and regulatory submissions. fda.govfda.gov

Detailed Research Findings

The table below summarizes the key properties and applications of this compound in academic research.

| Property/Application | Description |

| Chemical Formula | C₁₅D₃H₁₀N₃O₄S sigmaaldrich.com |

| Molecular Weight | 334.36 g/mol sigmaaldrich.com |

| CAS Number | 1228182-49-7 sigmaaldrich.com |

| Primary Use | Internal standard in analytical and pharmacokinetic research. veeprho.com |

| Analytical Techniques | Liquid Chromatography-Mass Spectrometry (LC-MS). veeprho.comfda.gov |

| Key Research Areas | Pharmacokinetics, drug metabolism, residue analysis. avma.orgveeprho.comfda.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746823 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-49-7 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Methodologies of Fenbendazole Sulfone D3

Strategies for Deuterium (B1214612) Incorporation into Fenbendazole (B1672488) Sulfone

The strategic incorporation of deuterium into a molecule like fenbendazole sulfone is designed to create a stable, isotopically labeled version that is chemically identical to the parent compound but has a higher mass. The primary rationale for deuteration is to leverage the kinetic isotope effect, where the heavier deuterium atom forms a stronger chemical bond with carbon compared to hydrogen. nih.govnih.gov This can slow down metabolic processes that involve the cleavage of that C-D bond, which is a valuable property in drug development. nih.govnih.gov However, in the context of analytical standards, the key benefit is the mass difference, which allows it to be distinguished from the non-labeled analyte in mass spectrometry.

For Fenbendazole sulfone-d3, the deuterium atoms are specifically located on the methyl group of the carbamate moiety. lgcstandards.comnih.gov This is evident from its IUPAC name, trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate. lgcstandards.comnih.gov The most effective strategy for achieving this specific labeling is not by exchanging hydrogen for deuterium on the final fenbendazole sulfone molecule, but rather by using a deuterated precursor or building block during the synthesis. assumption.edu This approach ensures the precise placement and number of deuterium atoms, preventing isotopic scrambling and resulting in a high-purity, well-characterized standard. The synthesis involves introducing a trideuteriomethyl group (-OCD₃) during the formation of the methylcarbamate functional group.

Precursor Compounds and Reaction Pathways in this compound Synthesis

The synthesis of this compound is a multi-step process that can be approached through several pathways. A common and logical pathway involves the synthesis of deuterated fenbendazole (Fenbendazole-d3) as an intermediate, followed by oxidation of the sulfide group.

Step 1: Synthesis of the Benzimidazole (B57391) Core The initial phase involves creating the central benzimidazole structure. A plausible route starts with a substituted benzene ring, such as m-dichlorobenzene, which undergoes a series of reactions including nitration, condensation, amination, reduction, and cyclization to form the fenbendazole backbone. google.com

Step 2: Introduction of the Deuterated Carbamate Group This is the critical isotopic labeling step. The 2-amino group on the benzimidazole ring is reacted with a deuterated methylating agent. A common reagent for this transformation is trideuteriomethyl chloroformate (ClCOOCD₃). This reaction forms the stable methylcarbamate functional group with the deuterium label precisely on the methyl group. The resulting intermediate is Fenbendazole-d3.

Step 3: Oxidation of the Sulfide The final step is the oxidation of the sulfide group on the Fenbendazole-d3 molecule to a sulfone. This oxidation is a known metabolic pathway for fenbendazole and can be replicated chemically. researchgate.netresearchgate.netescholarship.org The reaction typically proceeds in two stages:

Oxidation to Sulfoxide (B87167): Fenbendazole-d3 is first oxidized to its sulfoxide derivative, Oxfendazole-d3. This can be achieved using oxidizing agents like m-chloroperbenzoic acid (mCPBA), peracetic acid, or potassium dichromate. researchgate.netnih.gov

Oxidation to Sulfone: Further oxidation of the sulfoxide under stronger conditions yields the final product, this compound. researchgate.net

An alternative pathway could involve synthesizing the non-deuterated fenbendazole sulfone first and then attempting a post-synthesis isotopic exchange, but this is less common for this type of labeling as it is harder to control the specific location and degree of deuteration. The use of a deuterated building block remains the preferred method.

Interactive Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1228182-49-7 | lgcstandards.comnih.govlgcstandards.comguidechem.com |

| Molecular Formula | C₁₅D₃H₁₀N₃O₄S | lgcstandards.comguidechem.com |

| Molecular Weight | 334.36 g/mol | lgcstandards.comguidechem.com |

| IUPAC Name | trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | lgcstandards.comnih.gov |

| SMILES | [2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | nih.gov |

Characterization Techniques for Deuterated Fenbendazole Sulfone

To confirm the identity, structure, and purity of the synthesized this compound, a combination of analytical techniques is employed.

Mass Spectrometry (MS): This is the most critical technique for verifying the incorporation of deuterium. The molecular weight of this compound is 334.4 g/mol , which is three mass units greater than its non-deuterated counterpart (331.3 g/mol ), confirming the presence of the three deuterium atoms. lgcstandards.comnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for both identification and quantification, allowing for the separation of the compound from any impurities before detection. nih.govnih.govresearchgate.net In MS/MS analysis, specific precursor and product ion transitions are monitored to ensure specificity. ubbcluj.ro

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or photodiode array (PDA) detector is a primary method for assessing the purity of the compound. escholarship.orgjfda-online.com The compound exhibits maximum UV absorption at wavelengths around 298 nm, which can be used for detection. jfda-online.com Other separation techniques, such as Capillary Electrophoresis (CE), have also been used for the analysis of fenbendazole and its metabolites. nih.gov

Interactive Table 2: Analytical Techniques for this compound

| Technique | Purpose | Key Findings |

| LC-MS/MS | Identity Confirmation & Quantification | Confirms molecular weight (334.4 g/mol ) and detects low concentrations in complex matrices. nih.govnih.gov |

| NMR Spectroscopy | Structural Elucidation | Confirms the location of deuterium on the methyl group by absence of ¹H signal. researchgate.netmdpi.com |

| HPLC-UV/PDA | Purity Assessment & Quantification | Separates the compound from impurities; detection at λmax ≈ 298 nm. escholarship.orgjfda-online.com |

| Capillary Electrophoresis | Separation | Alternative method for separating from parent drug and other metabolites. nih.gov |

Production and Purity Assessment of Analytical Standards

This compound is primarily produced and sold as a high-purity analytical standard for use in research and regulated testing. lgcstandards.comhpc-standards.com These standards are crucial for the accurate quantification of fenbendazole sulfone residues in various samples, such as in pharmacokinetic studies or food safety monitoring, where it often serves as an internal standard. nih.govnih.gov

The production of these standards requires rigorous quality control to ensure high chemical and isotopic purity.

Purification: Following synthesis, the compound undergoes extensive purification, typically using chromatographic techniques like preparative HPLC, to remove any unreacted precursors, non-deuterated analogues, or side-products.

Purity Assessment: The purity of the final product is determined using a combination of the methods described in section 2.3.

Chemical Purity: HPLC-UV is used to determine the chemical purity, often expressed as a percentage (e.g., >98%). The analysis quantifies the area of the main compound peak relative to the total area of all detected peaks. escholarship.org

Isotopic Purity: Mass spectrometry is used to assess isotopic purity, ensuring that the product predominantly contains three deuterium atoms and has minimal amounts of d0, d1, or d2 versions.

Identity Confirmation: The structure and identity are unequivocally confirmed by NMR and MS.

Analytical standards are typically supplied in small, precise quantities (e.g., 1 mg, 5 mg) and are accompanied by a Certificate of Analysis (CoA). lgcstandards.comlgcstandards.com This document provides detailed information on the compound's identity, purity, the analytical methods used for characterization, and storage recommendations.

Analytical Method Development and Validation for Fenbendazole Sulfone D3

Advanced Chromatographic Techniques for Fenbendazole (B1672488) Sulfone-d3 Quantification

The quantification of fenbendazole sulfone and its deuterated analog, fenbendazole sulfone-d3, relies heavily on advanced chromatographic techniques coupled with mass spectrometry. This compound typically serves as an internal standard in analytical methods to ensure the accuracy and precision of the quantification of fenbendazole sulfone, a major metabolite of the anthelmintic drug fenbendazole. fda.govaltascientific.cn These methods are crucial for monitoring drug residues in various biological matrices, such as animal tissues and milk. fda.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the analysis of fenbendazole sulfone. nih.gov In this approach, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte of interest from other components within a complex sample matrix. fda.govnih.gov Following separation, the analyte is introduced into a mass spectrometer for detection and quantification.

The use of this compound as an internal standard is a common practice in these LC-MS methods. fda.gov Because it is chemically identical to fenbendazole sulfone but has a slightly higher molecular weight due to the deuterium (B1214612) atoms, it co-elutes with the non-deuterated form but is distinguishable by the mass spectrometer. altascientific.cn This allows for the correction of any analyte loss during sample preparation and variations in instrument response, leading to more reliable quantification. mdpi.com For instance, analytical procedures involve fortifying homogenized tissue samples, such as quail or turkey liver, with this compound before extraction with solvents like methanol (B129727). fda.govfda.gov The resulting extract is then analyzed by LC-MS. fda.govfda.gov

Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of fenbendazole sulfone. fda.govfda.gov This method significantly reduces background noise and matrix interference, which is particularly important when analyzing complex biological samples at low concentrations. mdpi.commdpi.com The LC-MS/MS analysis is typically performed using a triple quadrupole mass spectrometer, which allows for the monitoring of specific fragmentation patterns of the analytes. fao.orgoup.com

The process involves selecting a specific precursor ion (the molecular ion of the compound) and then fragmenting it to produce characteristic product ions. fao.org By monitoring these specific transitions, the method achieves a very high degree of certainty in both the identification and quantification of the target compound. fda.gov The use of this compound as an internal standard in LC-MS/MS methods follows the same principle as in LC-MS, providing a robust system for accurate measurement. fda.govfao.org This high sensitivity makes LC-MS/MS suitable for residue analysis in food products to ensure compliance with maximum residue limits (MRLs). sci-hub.box

Mass Spectrometric Detection Principles and Fragmentation Patterns for Fenbendazole Sulfone and its Deuterated Analog

The high specificity of mass spectrometric detection for fenbendazole sulfone and its deuterated analog is achieved by exploiting their unique fragmentation patterns under controlled conditions. Analysis is typically conducted in positive ion mode. fda.gov

Ion Transition Monitoring in Multiple Reaction Monitoring (MRM) Modes

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode used in tandem mass spectrometry for quantitative analysis. fao.org In MRM, the first quadrupole is set to isolate the precursor ion of the target analyte, which is then fragmented in the collision cell. The third quadrupole is then set to monitor for a specific, characteristic product ion. This specific precursor-to-product ion transition provides a distinct signature for the analyte. fda.gov

For fenbendazole sulfone, the most commonly monitored transition is from the precursor ion with a mass-to-charge ratio (m/z) of 332 to a product ion of m/z 300. fda.govfda.gov This corresponds to the loss of a sulfur dioxide (SO₂) molecule. Another product ion at m/z 159 is also used for confirmation. fao.org

For the deuterated internal standard, this compound, the precursor ion has an m/z of 335. It undergoes a similar fragmentation, losing a sulfur dioxide molecule to yield a primary product ion with an m/z of 300. fda.govfda.gov By monitoring these highly specific transitions, analysts can confidently quantify fenbendazole sulfone even in the presence of co-extracted matrix components. fda.gov

Interactive Table: MRM Transitions for Fenbendazole Sulfone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (for Quantification) | Product Ion (m/z) (for Confirmation) |

| Fenbendazole Sulfone | 332.1 | 300.0 | 159.0 |

| This compound | 335.1 | 300.0 | - |

Note: Data derived from multiple sources. fda.govfda.govfao.org

Method Validation Parameters and Regulatory Compliance

The development of analytical methods for quantifying fenbendazole sulfone using this compound requires rigorous validation to ensure the reliability of the results. This validation process assesses several key parameters to demonstrate that the method is fit for its intended purpose, often following guidelines from regulatory bodies. mdpi.comsci-hub.box

Linearity and Calibration Curve Establishment

Linearity is a critical parameter that demonstrates the analytical method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net To establish linearity, a series of calibration standards are prepared at different concentration levels. sci-hub.box For fenbendazole sulfone analysis, this often involves spiking blank matrix (e.g., liver tissue extract free of the analyte) with known amounts of the compound to create matrix-matched calibration curves. mdpi.comsci-hub.box

These standards are then analyzed, and the instrument's response (typically the peak area ratio of the analyte to the internal standard) is plotted against the known concentration of the analyte. mdpi.com The resulting calibration curve is then evaluated using a linear regression model. researchgate.net A key metric for assessing linearity is the coefficient of determination (R²), which should ideally be very close to 1. Regulatory guidelines and common practice often require an R² value of greater than 0.99 or 0.995 for the method to be considered linear and acceptable. mdpi.commdpi.com The established calibration curve is then used to calculate the concentration of fenbendazole sulfone in unknown samples. oup.com

Interactive Table: Typical Method Validation Parameters

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Coefficient of determination (R²) ≥ 0.99 |

| Accuracy | The closeness of agreement between the measured value and the true value. | Recovery within 70-120% is often acceptable. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15-20% |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

Note: Acceptance criteria can vary based on regulatory guidelines and specific application. mdpi.commdpi.comsci-hub.box

Sensitivity Assessment: Limits of Detection and Quantification

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

For methods analyzing fenbendazole sulfone, these limits are critical for monitoring residue levels in edible tissues and ensuring compliance with established maximum residue limits (MRLs). While this compound is primarily used as an internal standard, the sensitivity of the methods it supports is well-documented. For instance, an HPLC method for fenbendazole sulfone (FBZ-SO2) in trout muscle and skin reported a detection limit of 3.8 µg/kg. nih.gov Another LC-MS/MS method for a suite of benzimidazoles, including fenbendazole sulfone, in various animal products established an LOD of 0.75 µg/kg and an LOQ of 2.5 µg/kg. iaea.org A validated method for quantifying fenbendazole sulfone in pig tissues using HPLC-UV detection set the LOQ at 20 ng/g for all tissues. oup.com

Accuracy and Precision Evaluation

Accuracy, typically expressed as percent recovery, measures the closeness of a determined value to the true value. Precision, often reported as relative standard deviation (RSD), reflects the degree of agreement among a series of individual measurements. The use of a deuterated internal standard like this compound is critical for achieving high accuracy and precision, as it mimics the behavior of the target analyte during extraction, cleanup, and ionization, correcting for potential losses or variations. lcms.cz

Validation studies demonstrate excellent performance in this regard. For the analysis of fenbendazole and its metabolites in trout, mean recoveries in muscle tissue were 92% for fenbendazole sulfone, with an RSD of 5.9% at levels of 10-100 µg/kg. nih.gov In a study using a matrix solid-phase dispersion (MSPD) extraction technique, average recoveries for fenbendazole ranged from 80.2% to 109.6%, with intra-day and inter-day RSDs below 4.47% and 7.89%, respectively. epa.govjfda-online.com Another study on albendazole, a related benzimidazole (B57391), showed that using deuterated internal standards resulted in recoveries between 86.03% and 89.66% and excellent precision. nih.gov

Selectivity and Matrix Effects Assessment

Selectivity is the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample. In complex biological matrices like tissue, plasma, or milk, endogenous substances can interfere with the analysis, a phenomenon known as the matrix effect. rsc.org These effects can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. rsc.orgfenbenqhp.com

The use of a stable isotope-labeled internal standard such as this compound is the most effective strategy to combat matrix effects. lcms.cz Because this compound is chemically identical to the analyte and differs only in mass, it co-elutes chromatographically and experiences the same matrix effects. fenbenqhp.com By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement is effectively normalized, thereby ensuring the accuracy and reliability of the quantitative results. lcms.cz Studies on related compounds have shown that using deuterated internal standards can yield IS-normalized matrix factors ranging from 0.985 to 1.042, indicating excellent compensation for matrix effects. nih.gov

Adherence to Regulatory Guidelines (e.g., FDA Center for Veterinary Medicine Guidance for Industry #208)

The validation of analytical methods for veterinary drug residues must adhere to stringent regulatory guidelines to ensure data quality and reliability for human food safety assessments. The U.S. Food and Drug Administration's Center for Veterinary Medicine (FDA CVM) Guidance for Industry (GFI) #208, harmonized under the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) as GL49(R), specifically outlines the validation procedures for methods used in residue depletion studies. nih.govfda.govfda.gov

This guidance details the required performance characteristics that a method must meet, including accuracy, precision, linearity, selectivity, LOD, and LOQ. fda.govregulations.gov The principles outlined in GFI #208 ensure that the analytical methods provide data that are acceptable to regulatory agencies for determining appropriate drug withdrawal periods. fda.gov The use of internal standards like this compound is a key component in meeting the rigorous demands for accuracy and precision stipulated in these guidelines, as demonstrated in a method validation for fenbendazole sulfone in Northern bobwhite liver that was conducted following GFI #208. nih.gov

Sample Preparation Methodologies for Complex Biological Matrices

Effective sample preparation is crucial for isolating Fenbendazole sulfone from complex biological samples and removing interfering substances prior to instrumental analysis. The choice of technique depends on the nature of the matrix and the analyte's chemical properties.

Extraction Techniques (e.g., Methanol Extraction, QuEChERS-type extraction)

Several extraction techniques have been successfully employed for fenbendazole and its metabolites.

Solvent Extraction: This is a common first step, often using polar organic solvents. Acetonitrile is frequently used to extract the compounds from homogenized tissues. nih.govepa.gov In some methods, methanol is used to sonicate and extract the analytes from the sample homogenate. researchgate.net

Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and cleanup into a single step. The sample (e.g., liver) is blended with a solid support like C18, which disperses the matrix and allows the analytes to be eluted with a solvent such as acetonitrile. epa.govjfda-online.com MSPD is advantageous for minimizing sample preparation time and solvent consumption. epa.govjfda-online.com

QuEChERS-type Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, while not always explicitly named, is conceptually similar to methods that use an organic solvent (typically acetonitrile) for extraction, followed by the addition of salts to induce liquid-liquid partitioning and separate the analyte from water-soluble matrix components. This "salting out" step is a key feature of the QuEChERS workflow.

Cleanup Procedures for Matrix Interference Reduction

Following initial extraction, cleanup steps are essential to remove co-extracted matrix components like fats and proteins that can interfere with analysis.

Liquid-Liquid Partitioning: Extracts are often washed with a nonpolar solvent like n-hexane to remove lipids. jfda-online.comresearchgate.net

Solid-Phase Extraction (SPE): This is a widely used and highly effective cleanup technique. The sample extract is passed through a cartridge containing a sorbent material (e.g., C18, CN, or Alumina N) that retains either the analytes or the interferences. nih.govepa.gov The analytes are then selectively washed and eluted, resulting in a cleaner sample extract. This procedure is highly effective for reducing matrix interference before LC-MS analysis.

Role and Applications of Fenbendazole Sulfone D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the high-accuracy determination of the quantity of a chemical substance. The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte—in this case, Fenbendazole (B1672488) sulfone-d3—to the sample being analyzed. This isotopically labeled standard, often referred to as an internal standard, is chemically identical to the analyte of interest (fenbendazole sulfone) but has a different mass due to the presence of deuterium (B1214612) atoms.

When the sample is processed and analyzed by mass spectrometry, the instrument can distinguish between the naturally occurring analyte and the deuterated internal standard based on their mass-to-charge ratio. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the analyte in the original sample can be calculated with high precision. This method is considered a definitive measurement method due to its high accuracy and precision.

Compensation for Ion Suppression and Variability in Analytical Assays

In complex biological matrices such as animal tissues and fluids, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as ion suppression or enhancement. This can lead to inaccurate quantification. Fenbendazole sulfone-d3 plays a crucial role in mitigating these matrix effects.

Because this compound is structurally and chemically almost identical to the analyte, it experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte to the internal standard, any signal variation caused by matrix effects is effectively canceled out. This ensures that the quantitative results are reliable and reproducible, even when analyzing complex samples. Furthermore, the use of a deuterated internal standard compensates for any loss of the analyte during sample preparation and extraction, as both the analyte and the standard will be lost in the same proportion.

Comparative Analysis with Other Deuterated Benzimidazole (B57391) Standards (e.g., Fenbendazole-d3, Oxfendazole-d3)

In the analysis of fenbendazole and its metabolites, other deuterated standards such as Fenbendazole-d3 and Oxfendazole-d3 can also be utilized. The choice of internal standard often depends on the specific analyte being targeted and the metabolic pathway of the parent drug.

Fenbendazole is metabolized in the liver to its sulfoxide (B87167) metabolite, oxfendazole (B1322) (FBZ-SO), which is further oxidized to fenbendazole sulfone (FBZ-SO2). nih.gov When quantifying fenbendazole itself, Fenbendazole-d3 is an ideal internal standard as it shares the exact same chemical structure and properties, differing only in isotopic composition. nih.gov A study on the bioequivalence of a combination drug in dogs used Fenbendazole-d3 as the internal standard for the simultaneous quantification of febantel, fenbendazole, and oxfendazole. nih.gov

When the target analyte is fenbendazole sulfone, which is often the marker residue, this compound is the most appropriate internal standard. Its use ensures that any analytical variability affecting the sulfone metabolite is accurately corrected. The use of Fenbendazole-d3 to quantify fenbendazole sulfone could introduce inaccuracies if the conversion of fenbendazole to its sulfone metabolite during sample processing is not identical for the analyte and the standard.

Oxfendazole-d3 would be the preferred internal standard for the quantification of oxfendazole. Since oxfendazole is an intermediate metabolite, using its own deuterated analogue provides the most accurate measurement.

Metabolic Pathways and Pharmacokinetic Studies Involving Fenbendazole Sulfone

Biotransformation of Fenbendazole (B1672488) to Fenbendazole Sulfone

The metabolic journey from fenbendazole to fenbendazole sulfone involves a sequential oxidation process. The initial step is the S-oxidation of fenbendazole to its sulfoxide (B87167) derivative, oxfendazole (B1322). This reaction is catalyzed by both the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMOs). nih.goviiarjournals.orgresearchgate.net Specifically, CYP3A4 and FMO have been identified as major enzymes responsible for this initial sulfoxidation. nih.gov

The subsequent oxidation of oxfendazole to fenbendazole sulfone is predominantly a CYP-dependent reaction. researchgate.net While the initial sulfoxidation can be carried out by both enzyme systems, the formation of the sulfone metabolite relies more heavily on the activity of cytochrome P450 enzymes. researchgate.net In addition to the sulfoxidation pathway, CYP enzymes such as CYP2J2 and CYP2C19 are involved in the hydroxylation of fenbendazole, another metabolic route. nih.goviiarjournals.org

Following the administration of fenbendazole or its sulfoxide metabolite, oxfendazole, fenbendazole sulfone is consistently identified as a predominant metabolite in the plasma of various species. iiarjournals.orgnih.gov Although oxfendazole is considered the primary biologically active metabolite, fenbendazole sulfone often reaches high concentrations in systemic circulation. iiarjournals.orgnih.gov Studies in horses, for instance, have shown that the fenbendazole sulfone metabolite predominated in plasma after the administration of either fenbendazole or oxfendazole. nih.gov This indicates a significant and efficient conversion of the parent drug and its initial metabolite to the sulfone form.

Comparative Metabolism Across Animal Species and Biological Systems

The metabolism of fenbendazole, including the formation of fenbendazole sulfone, exhibits considerable variation across different animal species. Hepatic studies have demonstrated that while the production of the sulfoxide metabolite (oxfendazole) is a common pathway in cattle, sheep, goats, chickens, ducks, turkeys, rats, and rabbits, the rate of formation of fenbendazole sulfone varies significantly among them. nih.gov

Pharmacokinetic Profiling of Fenbendazole Sulfone In Vivo

The pharmacokinetic profile of fenbendazole sulfone is intrinsically linked to the absorption, distribution, and metabolism of its precursor, fenbendazole.

Fenbendazole itself is poorly absorbed from the gastrointestinal tract, which influences the subsequent systemic exposure to its metabolites, including fenbendazole sulfone. nih.gov The absorption of fenbendazole is a slow process, and in ruminants, the rumen can act as a reservoir, leading to prolonged absorption and metabolic conversion. msdvetmanual.com Once fenbendazole is absorbed and metabolized in the liver, fenbendazole sulfone, along with other metabolites, is distributed systemically. iiarjournals.org In sheep, the maximum concentration of fenbendazole and its metabolites, including the sulfone, was detected in organs and tissues on the third day after administration of a supramolecular complex of fenbendazole. nih.gov In channel catfish, the sulfone metabolite was detected in urine and bowel contents. nih.gov

Following the administration of fenbendazole, fenbendazole sulfone appears in the plasma after the initial formation of the parent drug and the sulfoxide metabolite. In pigs, after oral administration of fenbendazole, the combined plasma concentrations of the sulfoxide and sulfone metabolites reached their peak approximately 8 hours after administration. researchgate.net In another study on pigs, the peak plasma concentration of fenbendazole metabolites (the sum of sulfoxide and sulfone) was 0.133 µg/mL. researchgate.net

In sheep, a study involving a supramolecular formulation of fenbendazole showed that the sulfone metabolite, along with fenbendazole and oxfendazole, was detected in the blood serum 2 hours after administration. nih.gov The table below summarizes the peak plasma concentrations of fenbendazole metabolites observed in pigs from one study. researchgate.net

| Metabolite Group | Peak Plasma Concentration (Cmax) (µg/mL) | Time to Peak (Tmax) (hours) | Mean Residence Time (MRT) (hours) |

| Fenbendazole Sulfoxide + Fenbendazole Sulfone | 0.133 | 17.0 | 18.22 |

Excretion Pathways and Metabolite Ratios in Metabolic and Pharmacokinetic Studies of Fenbendazole Sulfone

The elimination of fenbendazole and its metabolites, including fenbendazole sulfone, from the body is a critical aspect of its pharmacokinetic profile. Excretion primarily occurs via the fecal and urinary routes, with the balance between these pathways and the ratio of excreted metabolites varying significantly across different animal species. Fenbendazole sulfone-d3, a deuterated isotopologue of fenbendazole sulfone, is frequently utilized as an internal standard in analytical studies to ensure the accuracy of quantitative measurements of the parent compound and its metabolites in biological matrices. The metabolic fate of this compound is considered identical to that of the unlabeled compound.

Excretion Pathways

In most species studied, the predominant route of excretion for fenbendazole and its metabolites is through the feces. nih.gov This is largely due to the unabsorbed parent drug and the biliary excretion of metabolites. A smaller proportion of the administered dose is typically eliminated in the urine. The extent of urinary excretion can differ between species, reflecting variations in drug metabolism and renal handling.

In cattle, following oral administration, a significant portion of the dose is eliminated in the feces. nih.gov One study reported that after six days, only 44.6% of the administered oral dose was recovered, primarily in the feces, suggesting a degree of sequestration within the gastrointestinal tract. nih.gov Similarly, in horses, the parent fenbendazole molecule is the predominant compound found in the feces. nih.gov In chickens, fenbendazole is also primarily eliminated through the feces. poultrydvm.com

Metabolite Ratios in Excreta

The composition of metabolites, including fenbendazole, its primary active metabolite fenbendazole sulfoxide (oxfendazole), and the further oxidized fenbendazole sulfone, in urine and feces provides insight into the metabolic processes within the animal.

Cattle: In cattle, a notable excretory product is p-hydroxyfenbendazole. nih.gov While fenbendazole and its sulfoxide and sulfone metabolites are present, the hydroxylated form represents a significant portion of the eliminated compounds. nih.gov

Horses: Studies in horses have shown that while fenbendazole sulfone is the predominant metabolite in plasma, the parent fenbendazole is the major compound excreted in the feces. nih.gov This indicates that a substantial amount of the administered dose passes through the gastrointestinal tract unabsorbed or that metabolites excreted in the bile are reduced back to the parent compound by gut microflora.

Sheep and Goats: In goats, fenbendazole, oxfendazole, and fenbendazole sulfone are the major drug-related constituents found in plasma. Minor amounts of p-hydroxyfenbendazole (FBZ-OH) and fenbendazole amine (FBZ-NH2) have also been detected. The metabolism in goats is considered similar to that in sheep and cattle. fao.org

Avian Species: In chickens, the metabolism of fenbendazole leads to the formation of fenbendazole sulfone. nih.gov The elimination of fenbendazole and its metabolites has been studied in chickens, turkeys, and ducks, with feces being the primary route of excretion. nih.gov

The following tables summarize the available data on the excretion pathways and metabolite ratios of fenbendazole and its metabolites in various species.

Excretion Pathways of Fenbendazole and its Metabolites in Various Species

| Species | Primary Excretion Route | Secondary Excretion Route | Key Findings |

|---|---|---|---|

| Cattle | Feces | Urine | Significant portion of the dose is eliminated in the feces. After 6 days, only 44.6% of an oral dose was recovered, primarily in the feces. nih.gov |

| Horses | Feces | Urine | The parent fenbendazole molecule is the predominant compound found in feces. nih.gov |

| Pigs | Feces | Urine | Limited specific data on excretion ratios in the provided results. |

| Sheep | Feces | Urine | Metabolism is considered similar to cattle and goats. fao.org |

| Goats | Feces | Urine | Metabolism is similar to that in other ruminants like sheep and cattle. fao.org |

| Chickens | Feces | - | Predominantly eliminated through feces. poultrydvm.com |

Metabolite Profile in Excreta and Plasma of Various Species

| Species | Sample Matrix | Predominant Compound(s) | Notes |

|---|---|---|---|

| Cattle | Excreta | p-hydroxyfenbendazole | This is a major excretory product alongside the parent drug and its sulfoxide and sulfone metabolites. nih.gov |

| Horses | Feces | Fenbendazole | The un-metabolized parent drug is the main compound found. nih.gov |

| Horses | Plasma | Fenbendazole sulfone | The sulfone metabolite predominates in the bloodstream. nih.gov |

| Pigs | Plasma | Oxfendazole (Fenbendazole sulfoxide) | Accounts for about two-thirds of the total drug exposure in plasma. nih.gov |

| Goats | Plasma | Fenbendazole, Oxfendazole, Fenbendazole sulfone | These three compounds are the major drug-related constituents. fao.org |

Residue Chemistry and Depletion Studies of Fenbendazole Sulfone

Methodologies for Total Residue Depletion Studies

Total residue depletion studies are essential for establishing safe withdrawal times for veterinary drugs. These studies involve administering the drug to a group of animals and then analyzing their edible tissues at various time points after the final dose to measure the concentration of the marker residue. nih.gov

Several analytical methods are employed for the determination of fenbendazole (B1672488) sulfone in animal tissues. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common technique. researchgate.netnih.gov A more sensitive and specific method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is capable of detecting and quantifying very low concentrations of the residue. nih.gov

In many of these analytical procedures, a deuterated internal standard, such as Fenbendazole sulfone-d3 , is utilized. oup.com This stable isotope-labeled version of the analyte is added to the sample at a known concentration at the beginning of the analytical process. It behaves chemically and physically similarly to the non-labeled fenbendazole sulfone throughout extraction, cleanup, and analysis, but it can be distinguished by the mass spectrometer due to its higher mass. The use of an internal standard like This compound helps to correct for any loss of the analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the quantification. oup.com

The general workflow for a residue depletion study of fenbendazole sulfone typically includes:

Sample Collection: Edible tissues such as liver, muscle, kidney, and fat are collected from treated animals at predetermined time points. nih.gov

Extraction: The tissue samples are homogenized, and the fenbendazole sulfone is extracted using an appropriate solvent system, often involving liquid-liquid extraction. researchgate.netnih.gov

Cleanup: The extract is purified to remove interfering substances that could affect the analytical measurement. researchgate.netnih.gov

Oxidation: In some methods, the parent drug (fenbendazole) and its sulfoxide (B87167) metabolite are chemically oxidized to fenbendazole sulfone. This allows for the determination of the total residue as a single analyte. researchgate.netnih.govoup.com

Analysis: The cleaned-up extract is then analyzed by HPLC or LC-MS/MS to determine the concentration of fenbendazole sulfone. researchgate.netnih.govnih.gov

The data from these studies are used to model the depletion kinetics of fenbendazole sulfone from the tissues and to calculate a withdrawal interval that ensures the residues are below the established maximum residue limits (MRLs) or tolerances. nih.gov

Table 1: Research Findings on Fenbendazole Sulfone Depletion

| Animal Species | Tissue | Analytical Method | Key Finding |

| Turkeys | Liver, Skin-adherent fat, Kidney, Muscle | Mass Spectrometry | Fenbendazole sulfone residues depleted very slowly from the liver, suggesting a withdrawal interval of at least 39 days may be necessary under the study's conditions to comply with Canadian regulations. nih.gov |

| Pheasants | Liver, Pectoral muscle, Thigh muscle | HPLC-UV | The study supported the use of fenbendazole sulfone as the marker residue in the liver of pheasants. researchgate.net |

| Northern Bobwhite Quail | Liver | Liquid Chromatography-Tandem Mass Spectrometry | Fenbendazole sulfone was cleared from the liver in 9.38 hours, leading to a 0-day withdrawal period. nih.gov |

| Pigs | Muscle, Fat, Kidney, Liver | HPLC with UV detection | After 72 hours post-treatment, fenbendazole sulfone was not detected in muscle, fat, and kidney, and liver levels were below the MRL. researchgate.netnih.gov |

Regulatory Frameworks and Tolerances for Fenbendazole Sulfone Residues

Regulatory agencies worldwide have established frameworks to control the levels of veterinary drug residues in food products. These frameworks include setting Acceptable Daily Intakes (ADIs) and Maximum Residue Limits (MRLs) or tolerances.

The U.S. Food and Drug Administration (FDA) sets tolerances for veterinary drug residues in edible tissues of food-producing animals. For fenbendazole, the tolerances are expressed in terms of the marker residue for a specific species and tissue. For example, in the United States, the tolerance for fenbendazole sulfone as the marker residue is:

Chickens (Liver): 5.2 parts per million (ppm) ecfr.gov

Chickens (Eggs): 1.8 ppm ecfr.gov

Turkeys (Liver): 6 ppm ecfr.gov

Quail (Liver): 6 ppm ecfr.gov

The Codex Alimentarius Commission , an international food standards body, also sets MRLs for veterinary drugs. For febantel, fenbendazole, and oxfendazole (B1322), the marker residue is defined as the sum of fenbendazole, oxfendazole, and oxfendazole sulfone, expressed as oxfendazole sulfone equivalents. jfda-online.com

Table 2: FDA Tolerances for Fenbendazole Sulfone

| Species | Target Tissue/Product | Marker Residue | Tolerance (ppm) |

| Chickens | Liver | Fenbendazole sulfone | 5.2 ecfr.gov |

| Chickens | Eggs | Fenbendazole sulfone | 1.8 ecfr.gov |

| Turkeys | Liver | Fenbendazole sulfone | 6 ecfr.gov |

| Quail | Liver | Fenbendazole sulfone | 6 ecfr.gov |

Implications for Food Safety and Public Health

The presence of veterinary drug residues, such as fenbendazole sulfone, in food can pose potential risks to public health. researchgate.net These risks include the potential for allergic reactions, the development of antimicrobial resistance, and possible toxic effects. nih.gov The misuse of anthelmintic drugs, including failure to observe proper withdrawal periods, can lead to the accumulation of residues in edible tissues. researchgate.net

Regulatory frameworks and the establishment of MRLs and tolerances are crucial for protecting consumers. nih.gov Residue monitoring programs are implemented to ensure that food products comply with these established limits. The determination of marker residues like fenbendazole sulfone and the implementation of robust analytical methods are key components of these food safety programs. nih.gov

Quantitative risk assessments have been conducted to evaluate the potential human health risks associated with the consumption of tissues containing fenbendazole sulfone residues. nih.gov These assessments consider factors such as the ADI, the established residue limits, and food consumption patterns. nih.gov Studies have generally concluded that when used according to good veterinary practice, including adherence to prescribed withdrawal times, the consumption of tissues from fenbendazole-treated animals is safe and poses a minimal risk to human health. nih.gov

Advanced Research Applications and Future Directions

Utilization in Drug Discovery and Development Studies

Fenbendazole (B1672488) sulfone-d3 is a vital tool in the realm of drug discovery and pharmacokinetics. Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart, fenbendazole sulfone, in biological matrices. usda.govresearchgate.net During drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount.

By incorporating Fenbendazole sulfone-d3 into samples, researchers can use techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) to accurately measure the concentration of the fenbendazole sulfone metabolite. usda.govresearchgate.net This is crucial for:

Metabolic Stability Assays: Determining the rate at which a drug is metabolized by liver enzymes. The use of a stable isotope-labeled standard allows for precise measurement in complex biological systems like liver microsomes.

Bioequivalence Studies: Comparing different formulations of a drug to ensure they perform similarly in the body.

The chemical stability and distinct mass of this compound ensure that it behaves almost identically to the native metabolite during sample extraction and analysis, but is clearly distinguishable by the mass spectrometer. This corrects for any sample loss during preparation, leading to highly reliable and reproducible data, which is a cornerstone of regulatory submissions and drug development milestones.

Investigation of Fenbendazole Sulfone Metabolite Bioactivity and Mechanism of Action

Research into the specific biological activity of the fenbendazole sulfone metabolite is ongoing, with current evidence suggesting it is generally less active than its precursors, fenbendazole and its sulfoxide (B87167) metabolite, oxfendazole (B1322). iiarjournals.orgiiarjournals.org Fenbendazole's primary anthelmintic and potential anti-cancer effects are attributed to its ability to bind to β-tubulin, disrupting microtubule polymerization, which is crucial for cell division and nutrient absorption in parasites and cancer cells. iiarjournals.orgoup.comyoutube.com

While oxfendazole is considered the primary active metabolite responsible for systemic biological activity, fenbendazole sulfone is often the predominant metabolite found in plasma after administration. iiarjournals.orgnih.gov Studies have suggested that fenbendazole sulfone is largely an inactive end-product of metabolism. frontiersin.org However, some research indicates it is not entirely inert:

One study noted that while less potent than oxfendazole, fenbendazole sulfone does exhibit some activity against the adult filarial nematode Onchocerca gutturosa. nih.gov

Another report described it as a minor metabolite with inhibitory activity against the enzyme 7-ethoxycoumarin (B196162) O-deethylase in rat liver.

The prevailing view is that the metabolic conversion of fenbendazole to its sulfone derivative is a detoxification pathway, resulting in a more water-soluble compound that is more easily excreted. Further research is needed to fully elucidate any subtle bioactivities or potential toxicological profile of the sulfone metabolite itself. usda.gov

Research into Interactions with Other Compounds Affecting Fenbendazole Metabolism Pathways

The metabolic pathway of fenbendazole to fenbendazole sulfone is mediated by a series of enzymes, primarily from the cytochrome P450 (CYP) superfamily. iiarjournals.org Understanding how other compounds interact with these enzymes is critical for predicting potential drug-drug interactions.

Key enzymes identified in the metabolism of fenbendazole include CYP3A4, CYP2J2, and CYP2C19, which are involved in hydroxylation, and flavin-containing monooxygenases (FMOs) which contribute to the initial oxidation to the active sulfoxide metabolite. iiarjournals.org Research has shown that compounds that inhibit or induce these enzymes can significantly alter the metabolic profile of fenbendazole.

| Interacting Compound | Affected Enzyme(s) | Observed Effect on Fenbendazole Metabolism |

| Piperonyl Butoxide | Metabolic inhibitor | Significantly increased the plasma concentration and area under the curve (AUC) of active fenbendazole moieties in horses. |

| DMSO | CYP2C19, CYP3A4 (inhibitor) | May inhibit key metabolizing enzymes, potentially increasing the bioavailability and circulation time of fenbendazole. |

| Acetaminophen | CYP1A2 (suppressed by FBZ) | Fenbendazole was found to exacerbate acetaminophen-induced hepatotoxicity, suggesting a complex interaction involving metabolic pathways and glutathione (B108866) depletion. |

These findings are crucial for both veterinary and potential human applications, as co-administration of drugs that share these metabolic pathways could lead to either reduced efficacy or increased toxicity. This compound is a valuable tool in these studies, allowing for precise tracking of how such interactions affect the rate of metabolite formation.

Development of Novel Analytical Approaches for this compound

The development of robust and sensitive analytical methods is essential for modern pharmaceutical research, and this compound is at the forefront of these advancements for benzimidazole (B57391) analysis. Its use as an internal standard in LC-MS/MS methods represents the gold standard for bioanalysis. usda.govresearchgate.net

The principle of this approach relies on isotope dilution mass spectrometry. A known quantity of this compound is added to a biological sample (e.g., liver tissue, plasma, milk) at the beginning of the extraction process. usda.govmpi.govt.nz Because it is chemically identical to the target analyte (fenbendazole sulfone), it experiences the same potential degradation or loss during sample preparation.

In the mass spectrometer, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated standard.

Fenbendazole sulfone (Analyte): m/z 332 → m/z 300

This compound (Standard): m/z 335 → m/z 300

The ratio of the analyte's signal to the standard's signal is then used to calculate the exact concentration of fenbendazole sulfone in the original sample. This method provides high precision, accuracy, and a low limit of quantification, making it indispensable for regulatory studies that require validated analytical procedures. usda.gov

Role in Environmental Monitoring of Veterinary Pharmaceutical Residues

The widespread use of fenbendazole in food-producing animals necessitates strict monitoring of its residues in edible tissues to ensure consumer safety. nih.gov Regulatory agencies in North America and other regions have designated fenbendazole sulfone as the official marker residue for monitoring. nih.govresearchgate.net This means that the concentration of the sulfone metabolite in tissues like the liver is used to determine if the total drug residues are below the established maximum residue limit (MRL). nih.gov

This compound plays an indispensable role in this monitoring framework. It is the key component in the validated analytical methods used by regulatory bodies like the U.S. Food and Drug Administration (FDA) to enforce these safety standards. usda.gov By enabling highly accurate quantification of fenbendazole sulfone in tissues from cattle, poultry, and other animals, the deuterated standard ensures that food products entering the market are safe for human consumption. usda.govoup.comnih.gov

This application extends to environmental science, where the runoff from agricultural operations can introduce veterinary pharmaceuticals into soil and water systems. Analytical methods leveraging this compound can be adapted to detect and quantify these residues in environmental samples, helping researchers assess the ecological impact of these compounds and develop strategies to mitigate contamination.

Q & A

Q. How is Fenbendazole sulfone-D3 used as an internal standard in LC-MS/MS-based quantification?

this compound is employed as a deuterated internal standard to improve analytical accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:

- Sample Preparation : Spiking biological matrices (e.g., plasma, tissue homogenates) with this compound to correct for extraction efficiency variations .

- Ionization Parameters : Using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions specific to the parent compound and its deuterated analog .

- Calibration Curves : Constructing matrix-matched calibration curves with serial dilutions of this compound to account for matrix effects .

Q. What are the key considerations for validating a method using this compound in veterinary residue analysis?

Method validation should address:

- Specificity : Confirming no cross-reactivity between this compound and endogenous compounds or co-administered drugs (e.g., praziquantel metabolites) .

- Recovery Rates : Conducting spike-and-recovery experiments in triplicate across low, medium, and high concentration ranges .

- Limit of Quantification (LOQ) : Establishing LOQ using signal-to-noise ratios ≥10, ensuring detectability at regulatory thresholds .

Advanced Research Questions

Q. How can researchers address discrepancies in recovery rates when using this compound in multi-residue detection methods?

Recovery rate inconsistencies often arise from matrix complexity or ion suppression. Mitigation strategies include:

- Isotopic Dilution : Increasing the concentration of this compound to match the expected analyte concentration, minimizing variability from differential ionization .

- Post-Column Infusion : Introducing the deuterated standard post-column to identify and correct for matrix-induced signal suppression .

- Longitudinal Validation : Repeating recovery tests across multiple batches and matrices (e.g., liver, muscle) to assess robustness .

Q. What experimental strategies are recommended for tracking this compound metabolites in combination therapies?

In studies combining this compound with other anthelmintics (e.g., praziquantel):

- Metabolite Profiling : Using high-resolution mass spectrometry (HRMS) to distinguish deuterated metabolites from non-deuterated counterparts, ensuring isotopic integrity .

- Pharmacokinetic Modeling : Applying compartmental models to compare the clearance rates of this compound and its parent compound, adjusting for deuterium isotope effects .

- Cross-Validation : Comparing in vitro metabolic stability assays (e.g., liver microsomes) with in vivo data to resolve discrepancies in metabolite formation pathways .

Methodological Design and Data Analysis

Q. How to design a controlled study using this compound to account for matrix effects in biological samples?

- Matrix-Matched Calibration : Prepare calibration standards in the same biological matrix as test samples to normalize ion suppression/enhancement .

- Stability Testing : Evaluate this compound stability under storage conditions (e.g., freeze-thaw cycles, long-term -80°C storage) to preempt degradation .

- Blinded Analysis : Use blinded sample randomization to reduce bias in data interpretation .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound pharmacokinetics?

- PICO Framework : Define Population (target species), Intervention (dose regimen), Comparison (vs. non-deuterated analogs), and Outcome (bioavailability, metabolite ratios) .

- FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (novel metabolic insights), Novel (unexplored deuterium effects), Ethical, and Relevant to veterinary pharmacology .

Data Interpretation and Contradiction Management

Q. How to resolve conflicting results in studies using this compound as a tracer?

- Source Auditing : Re-examine sample preparation logs for deviations in internal standard spiking protocols .

- Method Sensitivity Analysis : Test whether variations in LC gradient profiles or column temperatures alter analyte-deuterant co-elution patterns .

- Collaborative Reanalysis : Share raw datasets with independent labs to verify reproducibility, addressing potential instrument-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.